molecular formula C7H8LiN3O2 B2468231 Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2287345-78-0

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2468231
CAS No.: 2287345-78-0
M. Wt: 173.1
InChI Key: GGYKHGDNVQAYPB-UHFFFAOYSA-M
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Description

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry

Mechanism of Action

Target of Action

The compound belongs to a class of molecules known as piperazine-fused triazoles , which have been identified as potent ligands for numerous receptors .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the compound’s classification as a piperazine-fused triazole , it is likely that it interacts with multiple biochemical pathways, leading to downstream effects that contribute to its overall action.

Result of Action

Given its classification as a piperazine-fused triazole , it is likely that the compound exerts its effects through interactions with its target receptors, leading to changes in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds . The reaction conditions often involve heating and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often start with commercially available, inexpensive reagents and employ multigram synthesis techniques to produce the compound in large quantities . The process involves several purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to its lithium ion, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

lithium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYKHGDNVQAYPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCN2C(=NN=C2C(=O)[O-])C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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